Potassium phosphate tribasic monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripotassium;phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIZOOYFMNEJJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

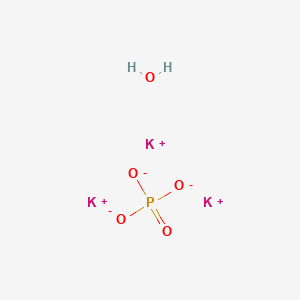

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181645 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-10-9, 115281-28-2 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Phosphate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Crystalline Architecture: A Technical Guide to the Structural Analysis of Potassium Phosphate Tribasic Monohydrate

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the crystal structure analysis of potassium phosphate (B84403) tribasic monohydrate (K₃PO₄·H₂O). Due to the limited availability of specific crystallographic data for the monohydrate form in public databases, this paper presents a comparative analysis of the known structures of anhydrous potassium phosphate (K₃PO₄) and its heptahydrate counterpart (K₃PO₄·7H₂O). Furthermore, it provides detailed, generalized experimental protocols for the synthesis and crystal structure determination of hydrated inorganic salts, which can be applied to K₃PO₄·H₂O.

Comparative Crystallographic Data

To provide a structural context, the crystallographic data for anhydrous and heptahydrated tribasic potassium phosphate are summarized below. This information is crucial for understanding the potential structural characteristics of the monohydrate form.

Table 1: Crystallographic Data for Anhydrous Potassium Phosphate (K₃PO₄)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.2377 |

| b (Å) | 8.1046 |

| c (Å) | 5.9227 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 539.5 |

| Z | 4 |

Table 2: Crystallographic Data for Potassium Phosphate Tribasic Heptahydrate (K₃PO₄·7H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8325 |

| b (Å) | 9.3406 |

| c (Å) | 8.4471 |

| α (°) | 90 |

| β (°) | 108.727 |

| γ (°) | 90 |

| Volume (ų) | 585.28 |

| Z | 2 |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis and crystal structure analysis of a hydrated inorganic salt such as potassium phosphate tribasic monohydrate.

Synthesis and Crystallization

A plausible route for the synthesis of this compound involves the neutralization of phosphoric acid with a stoichiometric amount of potassium hydroxide (B78521), followed by controlled crystallization.

-

Reaction Setup : A solution of phosphoric acid (H₃PO₄) is prepared in deionized water in a reaction vessel equipped with a magnetic stirrer and a pH meter.

-

Neutralization : A concentrated solution of potassium hydroxide (KOH) is added dropwise to the phosphoric acid solution with constant stirring. The pH of the mixture is monitored continuously until a stable pH indicating the formation of the tribasic salt is achieved (typically in the range of 11.5-12.5). The reaction is as follows: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O.

-

Crystallization : The resulting solution is concentrated by slow evaporation at a controlled temperature. To obtain the monohydrate, the crystallization process should be carefully controlled, potentially by seeding the solution with a small crystal or by controlling the evaporation rate and temperature to favor the formation of the desired hydrate.

-

Crystal Harvesting : Once crystals of suitable size and quality are formed, they are harvested from the mother liquor by filtration and washed with a small amount of a cold, non-aqueous solvent in which the salt is insoluble to remove any residual mother liquor. The crystals are then dried under a controlled atmosphere to prevent efflorescence or further hydration.

Crystal Structure Determination by X-ray Diffraction

The primary techniques for determining the crystal structure are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting : A high-quality single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffraction pattern is recorded by a detector. Data is typically collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation : A representative sample of the crystalline material is finely ground to a homogeneous powder. The powder is then packed into a sample holder.

-

Data Collection : The sample is placed in a powder diffractometer, and an X-ray beam is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis : The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the crystalline phases present by comparing the pattern to a database of known structures. The pattern can also be used for unit cell refinement and to determine other structural properties.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows.

An In-Depth Technical Guide to the Synthesis and Purification of Potassium Phosphate Tribasic Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of potassium phosphate (B84403) tribasic monohydrate (K₃PO₄·H₂O), a crucial reagent in various scientific and pharmaceutical applications. This document details established synthesis methodologies, purification protocols, and quantitative data to support laboratory and developmental work.

Introduction

Potassium phosphate tribasic, also known as tripotassium phosphate, is a water-soluble inorganic salt with the chemical formula K₃PO₄.[1] It is commercially available in various hydrated forms, with the monohydrate being of significant interest for many applications due to its specific crystalline structure and water content. In pharmaceuticals and biochemical research, it serves as a high-capacity buffering agent, an excipient in drug formulations, and a reagent in various organic syntheses.[2][3] Achieving high purity of the monohydrate form is critical for these applications to ensure reproducibility and prevent interference from contaminants.

Synthesis of Potassium Phosphate Tribasic Monohydrate

Two primary methods are commonly employed for the synthesis of potassium phosphate tribasic: the neutralization of phosphoric acid with potassium hydroxide (B78521) and a process involving urea (B33335) phosphate and potassium hydroxide.

Neutralization of Phosphoric Acid with Potassium Hydroxide

This is the most direct and widely used method for producing potassium phosphate tribasic.[1] The reaction involves the complete neutralization of phosphoric acid with a stoichiometric amount of potassium hydroxide.

Reaction:

H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O

-

Reagent Preparation:

-

Prepare a solution of potassium hydroxide (KOH) of known concentration in deionized water.

-

Use a commercially available solution of phosphoric acid (H₃PO₄), typically 85% by weight, and determine its exact concentration by titration.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a pH probe, place the phosphoric acid solution.

-

To control the exothermic nature of the neutralization reaction, place the reaction vessel in an ice bath.

-

-

Neutralization:

-

Slowly add the potassium hydroxide solution to the phosphoric acid solution with continuous stirring.

-

Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached at a pH of approximately 11.5 - 12.5.[4]

-

Maintain the temperature of the reaction mixture below 40°C to prevent excessive heat generation.

-

-

Crystallization:

-

Once the neutralization is complete, concentrate the resulting solution by gentle heating under reduced pressure to induce crystallization.

-

Cool the concentrated solution slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.

-

The formation of the monohydrate is favored by controlling the crystallization temperature and the concentration of the solution.

-

-

Isolation:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Dry the crystals under vacuum at a low temperature (e.g., 40-50°C) to obtain this compound.

-

Reaction of Urea Phosphate with Potassium Hydroxide

This method provides an alternative route to potassium phosphate tribasic and is reported to be an energy-efficient process.[2]

Reaction:

(NH₂)₂CO·H₃PO₄ + 3KOH → K₃PO₄ + (NH₂)₂CO + 3H₂O

-

Reagent Preparation:

-

Prepare a solution of potassium hydroxide (KOH) in water.

-

Use solid urea phosphate.

-

-

Reaction Setup:

-

In a stirred tank reactor, add the potassium hydroxide solution.

-

-

Reaction:

-

Add the solid urea phosphate to the potassium hydroxide solution with constant stirring.

-

The molar ratio of urea phosphate to potassium hydroxide should be in the range of 1:2.95 to 1:3.05.[2]

-

Maintain the reaction temperature between 40°C and 80°C for a duration of 30 to 60 minutes.[2] A stirring speed of approximately 30 r/min is recommended.[2]

-

-

Crystallization and Isolation:

-

After the reaction is complete, the resulting slurry contains the product.

-

Cool the slurry to induce further crystallization.

-

Isolate the potassium phosphate tribasic crystals by filtration, followed by washing and drying as described in the previous method.

-

Purification of this compound

Recrystallization is the primary method for purifying this compound to remove impurities.[5][6][7] The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5][6][8]

Recrystallization Protocol

-

Solvent Selection:

-

Deionized water is the most suitable solvent for the recrystallization of potassium phosphate tribasic due to its high solubility at elevated temperatures and lower solubility at cooler temperatures.

-

-

Dissolution:

-

In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 70-80°C) with continuous stirring to form a saturated solution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Cooling and Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the recrystallized product.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small portion of ice-cold deionized water.

-

Dry the crystals under vacuum at a moderate temperature (40-50°C) to obtain pure this compound.

-

Data Presentation

Table 1: Reaction Parameters for Synthesis Methods

| Parameter | Neutralization Method | Urea Phosphate Method |

| Primary Reactants | Phosphoric Acid, Potassium Hydroxide | Urea Phosphate, Potassium Hydroxide |

| Molar Ratio | 1 : 3 (H₃PO₄ : KOH) | 1 : 2.95-3.05 (Urea Phosphate : KOH)[2] |

| Reaction Temperature | < 40°C | 40 - 80°C[2] |

| Reaction Time | Dependent on addition rate | 30 - 60 minutes[2] |

Table 2: Purity Specifications for Potassium Phosphate Tribasic

| Parameter | Food Grade Specification | Analytical Reagent Grade Specification |

| Assay (as K₃PO₄, ignited basis) | ≥ 97.0%[4] | ≥ 98% |

| pH (1% solution) | 11.5 - 12.5[4] | 11.5 - 12.5 |

| Loss on Ignition (Monohydrate) | 8.0% - 20.0% | - |

| Arsenic (as As) | ≤ 3 mg/kg[9] | - |

| Lead (as Pb) | ≤ 2 mg/kg[9] | - |

| Fluoride (as F) | ≤ 10 mg/kg[9] | - |

| Insoluble Substances | ≤ 0.2%[9] | ≤ 0.01% |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of K₃PO₄·H₂O.

Caption: Step-by-step recrystallization process for K₃PO₄·H₂O.

References

- 1. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. Potassium Phosphate Tribasic: Diverse Applications, Preparation Method and Side Effects_Chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fao.org [fao.org]

- 5. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 6. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Equilibrium Phase Behavior of Poly(propylene glycol) + Potassium Phosphate + Water Two-Phase Systems at Various pH · GitHub [gist.github.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Phosphate Monohydrate (K₃PO₄·H₂O) for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O), a versatile reagent with significant applications in various scientific disciplines. The information presented herein is intended to support laboratory research, experimental design, and drug development by providing detailed data, experimental protocols, and visualizations of its utility in biochemical and synthetic processes.

Core Physical and Chemical Properties

Potassium phosphate monohydrate is a white, granular, and odorless solid. It is the monohydrated form of tripotassium phosphate, a strong base and a source of potassium and phosphate ions. Its fundamental properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties of K₃PO₄·H₂O

| Property | Value | Reference |

| Chemical Formula | K₃PO₄·H₂O | [General Knowledge] |

| Molecular Weight | 230.28 g/mol | [General Knowledge] |

| Appearance | White granules | [General Knowledge] |

| Odor | Odorless | [General Knowledge] |

| Density | 2.564 g/cm³ (anhydrous) | [1] |

| Melting Point | 1380 °C (anhydrous) | [1] |

| pH of 1% Aqueous Solution | ~11.5 - 11.8 | [1] |

| Solubility in Ethanol | Insoluble | [2] |

Table 2: Solubility of Anhydrous K₃PO₄ in Water at Various Temperatures

The solubility of potassium phosphate in water increases significantly with temperature, a crucial factor for preparing solutions of varying concentrations.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 79.4 |

| 10 | 88.1 |

| 20 | 98.5 |

| 25 | 105.9 |

| 30 | 113.1 |

| 40 | 135.3 |

| 60 | 178.5 |

Data sourced from Chemical Database, Kiper, R.A.[2]

Experimental Protocols

Detailed methodologies for the determination of key properties of K₃PO₄·H₂O are provided below. These protocols are foundational and can be adapted based on specific laboratory equipment and conditions.

Determination of Aqueous Solubility

This protocol outlines the isothermal method for determining the solubility of K₃PO₄·H₂O in water at a specific temperature.

Materials:

-

Potassium phosphate monohydrate (K₃PO₄·H₂O)

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filter with a membrane filter of 0.45 µm pore size)

-

Pre-weighed weighing dishes

Procedure:

-

Equilibrate a sufficient volume of distilled water to the desired temperature in the water bath.

-

Add an excess of K₃PO₄·H₂O to the temperature-equilibrated water to create a supersaturated solution.

-

Stir the solution vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to settle for at least one hour at the constant temperature to let undissolved solid precipitate.

-

Carefully draw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed weighing dish.

-

Record the exact volume of the filtrate.

-

Place the weighing dish in a drying oven at a suitable temperature (e.g., 105 °C) until all the water has evaporated and a constant weight of the dry salt is achieved.

-

Calculate the solubility in grams of K₃PO₄ per 100 g of water.

Measurement of pH of an Aqueous Solution

This protocol describes the standard procedure for measuring the pH of a 1% (w/v) aqueous solution of K₃PO₄·H₂O.

Materials:

-

Potassium phosphate monohydrate (K₃PO₄·H₂O)

-

Distilled or deionized water (pH ~7.0)

-

Calibrated pH meter with a glass electrode

-

Standard buffer solutions (pH 4.0, 7.0, and 10.0)

-

Volumetric flask (100 mL)

-

Analytical balance

-

Beakers and a magnetic stirrer

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

Accurately weigh 1.00 g of K₃PO₄·H₂O using an analytical balance.

-

Transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water to the flask and stir until the solid is completely dissolved.

-

Bring the solution to the 100 mL mark with distilled water and mix thoroughly.

-

Transfer a portion of the solution to a beaker, immerse the pH electrode, and record the stable pH reading.

Thermal Decomposition Analysis by Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This protocol provides a general method for analyzing the thermal decomposition of K₃PO₄·H₂O.

Materials:

-

Potassium phosphate monohydrate (K₃PO₄·H₂O)

-

TGA-DSC instrument

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Tare an empty TGA crucible.

-

Place a small, accurately weighed amount of K₃PO₄·H₂O (typically 5-10 mg) into the crucible.

-

Place the crucible in the TGA-DSC furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting curves to identify the temperature ranges of dehydration and any subsequent decomposition events. The mass loss corresponding to the water of hydration should be quantifiable from the TGA curve.

Laboratory Applications and Workflows

K₃PO₄·H₂O is a versatile reagent in both biochemical and synthetic organic chemistry laboratories. Its applications range from its use as a component in buffer systems for protein purification to its role as a base in cross-coupling reactions.

The Role of Phosphate in Cellular Signaling

It is important to clarify that while phosphate is a cornerstone of cellular signaling, primarily through the processes of phosphorylation and dephosphorylation which are catalyzed by kinases and phosphatases, tripotassium phosphate (K₃PO₄) itself is not a direct signaling molecule. It serves as a source of inorganic phosphate (Pi), which is a substrate for ATP synthesis and is subsequently utilized by kinases to phosphorylate target proteins, thereby modulating their activity and initiating signaling cascades. The diagram below illustrates this fundamental role of the phosphate ion in a generic kinase-mediated signaling pathway.

Experimental Workflow: Protein Purification using Potassium Phosphate Buffer

Potassium phosphate buffers are widely used in biochemistry for protein purification due to their high buffering capacity in the physiological pH range.[2] The following workflow illustrates a typical immobilized metal affinity chromatography (IMAC) procedure for purifying a His-tagged protein, where a potassium phosphate buffer is a key component of the wash and elution solutions.

Experimental Workflow: Sonogashira Coupling using K₃PO₄ as a Base

In organic synthesis, anhydrous K₃PO₄ is an effective and commonly used base in various cross-coupling reactions, including the Sonogashira coupling.[3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The workflow below outlines a typical laboratory setup for this reaction.

References

A Comprehensive Technical Guide to Potassium Phosphate Tribasic Monohydrate (CAS Number: 27176-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics and purity of Potassium Phosphate (B84403) Tribasic Monohydrate, CAS number 27176-10-9. This compound, also known as tripotassium phosphate monohydrate, is a widely utilized reagent with a high buffering capacity, making it a crucial component in various scientific and industrial applications, including molecular biology, biochemistry, and pharmaceutical formulations.

Core Chemical Characteristics

Potassium Phosphate Tribasic Monohydrate is a white, crystalline, and hygroscopic solid that is freely soluble in water and insoluble in ethanol. Its aqueous solution is strongly alkaline.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 27176-10-9 |

| Molecular Formula | K₃PO₄·H₂O |

| Molecular Weight | 230.28 g/mol |

| Appearance | White, colorless, odorless, hygroscopic crystals or granular powder.[1] |

| Solubility | Freely soluble in water; insoluble in alcohol.[1] |

| pH of 1% Solution | 11.5 - 12.5 |

| Melting Point | 1340 °C (anhydrous) |

| Density | 2.564 g/cm³ |

Purity and Impurity Profile

The purity of commercially available this compound is typically specified as ≥90% or ≥95%. The primary impurities and their typical limits are outlined below.

Table 2: Purity Specifications and Impurity Limits for this compound

| Parameter | Specification Limit |

| Assay (by titration) | ≥90% or ≥95%[2] |

| Loss on Ignition | ≤13% |

| Heavy Metals (as Pb) | ≤20 ppm |

| Iron (Fe) | ≤20 ppm |

| Chloride (Cl) | ≤50 ppm |

| Sulfate (SO₄) | ≤200 ppm |

| Arsenic (As) | ≤3 mg/kg[1][3] |

| Fluoride (F) | ≤10 mg/kg[1][3] |

| Insoluble Substances | ≤0.2%[1][3] |

| Lead (Pb) | ≤2 mg/kg[3] |

Experimental Protocols for Quality Control

Accurate determination of the chemical characteristics and purity of this compound is essential for its application in research and drug development. The following are detailed methodologies for key analytical tests.

Assay by Acid-Base Titration

This method determines the purity of this compound by titrating it with a standardized acid.

Methodology:

-

Sample Preparation: Accurately weigh approximately 4.0 g of the anhydrous salt (or a corresponding amount of the monohydrate) and dissolve it in 50 mL of deionized water.

-

Acidification: To the dissolved sample, add exactly 50.0 mL of 1 N hydrochloric acid.

-

Carbon Dioxide Removal: Heat the solution to boiling to expel any dissolved carbon dioxide, which can interfere with the titration endpoints.

-

Titration: While protecting the solution from atmospheric carbon dioxide, cool it to room temperature. Titrate the solution with 1 N sodium hydroxide (B78521) using a calibrated pH meter to determine the inflection points.

-

Endpoint Determination: The first inflection point occurs at approximately pH 4, and the second at about pH 8.8.[4]

-

Calculation: The amount of hydrochloric acid consumed by the sample is used to calculate the assay of tripotassium phosphate.

Determination of Phosphate Content by Ion Chromatography

Ion chromatography (IC) is a sensitive and selective method for quantifying phosphate ions.

Methodology:

-

System: An ion chromatograph equipped with a suppressed conductivity detector is used.[5]

-

Sample Preparation: Prepare a dilute aqueous solution of the this compound sample.

-

Chromatographic Conditions:

-

Detection: The phosphate ions are detected by suppressed conductivity.

-

Quantification: The concentration of phosphate is determined by comparing the peak area of the sample to that of a standard solution of known phosphate concentration.

Analysis of Heavy Metals by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the determination of trace metal impurities.

Methodology:

-

Sample Digestion: Accurately weigh a sample of this compound and digest it using a suitable acid, such as nitric acid, to bring the metals into solution.

-

Instrumental Analysis: Analyze the digested sample solution using an ICP-OES instrument. The plasma atomizes and excites the metal atoms, which then emit light at characteristic wavelengths.[7]

-

Quantification: The intensity of the emitted light is proportional to the concentration of each metal in the sample. Calibration is performed using certified reference standards.

Determination of Water Content by Loss on Ignition (LOI)

The Loss on Ignition test is used to determine the amount of water of hydration and any other volatile components.

Methodology:

-

Crucible Preparation: A crucible is ignited at a high temperature (e.g., 800 °C), cooled in a desiccator, and weighed accurately.[8]

-

Sample Preparation: A known weight of the this compound sample is placed in the prepared crucible.

-

Ignition: The crucible with the sample is heated in a muffle furnace at a specified temperature (typically 800 °C) for a defined period.[8]

-

Cooling and Weighing: After ignition, the crucible is cooled in a desiccator to room temperature and weighed again.

-

Calculation: The loss in weight represents the water of hydration and any other volatile matter present in the sample.[9]

Workflow and Pathway Diagrams

To visualize the analytical workflow for the quality control of this compound, the following diagram illustrates the logical sequence of tests.

References

- 1. Tripotassium Phosphate or Potassium Phosphate Tribasic Manufacturers [mubychem.com]

- 2. scbt.com [scbt.com]

- 3. Monopotassium Dipotassium Tripotassium Phosphate USP BP Suppliers [mubychem.com]

- 4. fao.org [fao.org]

- 5. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. promptpraxislabs.com [promptpraxislabs.com]

- 8. Determination of Loss on Ignition | Pharmaguideline [pharmaguideline.com]

- 9. What is Loss on Ignition? | LOI | Precisa [precisa.com]

The Critical Role of Hydration in the Stability of Tribasic Potassium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of hydration in the stability of tribasic potassium phosphate (B84403) (K₃PO₄), a widely used excipient in the pharmaceutical industry. Understanding the interplay between water content and the physicochemical properties of this inorganic salt is paramount for ensuring the quality, efficacy, and shelf-life of pharmaceutical formulations. This document provides a comprehensive overview of the various hydrated forms of tribasic potassium phosphate, their stability profiles, and the analytical methodologies required for their characterization.

Introduction to Tribasic Potassium Phosphate and its Hydrates

Tribasic potassium phosphate, also known as tripotassium phosphate or potassium phosphate, tribasic, is a water-soluble salt with the chemical formula K₃PO₄.[1] It is commercially available in an anhydrous form and as several hydrated forms, including the monohydrate (K₃PO₄·H₂O), trihydrate (K₃PO₄·3H₂O), and heptahydrate (K₃PO₄·7H₂O).[1][2][3] The degree of hydration significantly influences the material's physical and chemical properties, including its hygroscopicity, crystal structure, and ultimately, its stability.[4]

The anhydrous form is particularly hygroscopic, readily absorbing moisture from the atmosphere.[3][4] This inherent property makes the control of hydration a critical factor in manufacturing, storage, and formulation processes. The presence of water molecules within the crystal lattice of the hydrated forms can either stabilize or destabilize the compound, depending on environmental conditions such as temperature and relative humidity (RH).

Physicochemical Properties of Tribasic Potassium Phosphate and its Hydrates

The stability of tribasic potassium phosphate is intrinsically linked to its physicochemical properties, which vary depending on its hydration state. A summary of key properties is presented in Table 1.

| Property | Anhydrous (K₃PO₄) | Monohydrate (K₃PO₄·H₂O) | Trihydrate (K₃PO₄·3H₂O) | Heptahydrate (K₃PO₄·7H₂O) |

| Molecular Weight ( g/mol ) | 212.27[2] | ~230.28 | ~266.32 | 338.38[3] |

| Appearance | White, odorless, hygroscopic crystals or granules[2][5] | White, hygroscopic crystals or granules[3] | White to off-white solid[6] | White tetragonal crystals |

| Solubility | Freely soluble in water; insoluble in ethanol[2] | Soluble in water[7] | - | Soluble in water |

| pH (1% solution) | 11.5 - 12.5[2] | - | ~12 (10g/L)[6] | - |

| Loss on Ignition | ≤ 5.0%[3] | 8.0% - 20.0%[3] | - | - |

Table 1: Physicochemical Properties of Tribasic Potassium Phosphate and its Hydrates

The "Loss on Ignition" values from food-grade specifications provide an initial quantitative measure of the water content in the anhydrous and monohydrate forms.[3] It is crucial to note that the anhydrous form can still contain a small percentage of moisture.

The Role of Water of Hydration in Chemical Stability

The water molecules in hydrated forms of tribasic potassium phosphate are not merely entrapped but are integral to the crystal lattice structure. The stability of these hydrates is a function of the strength of the water-ion interactions and the energy barriers to dehydration or further hydration.

Hygroscopicity and Deliquescence:

Tribasic potassium phosphate is classified as a deliquescent material, meaning it can absorb enough moisture from the air to dissolve and form a solution.[5][8] The anhydrous form is particularly susceptible to this phenomenon. The hydrated forms, while still hygroscopic, exhibit different moisture sorption profiles. The degree of hygroscopicity is a critical parameter to evaluate as it can lead to:

-

Physical Instability: Caking, clumping, and changes in flow properties of the powder.

-

Chemical Instability: The presence of water can facilitate hydrolytic degradation of active pharmaceutical ingredients (APIs) in a formulation.

-

Microbial Growth: Increased water activity can support microbial proliferation.

Thermal Stability:

The thermal stability of tribasic potassium phosphate is inversely related to its degree of hydration. Hydrated forms will lose water upon heating, a process that can be characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Generally, the dehydration process occurs in stages, corresponding to the sequential loss of water molecules. The anhydrous form is thermally stable to high temperatures, with a melting point of 1380 °C.[1]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to understand the impact of hydration on tribasic potassium phosphate. The following are key experimental protocols that should be employed.

This protocol is designed to assess the stability of different forms of tribasic potassium phosphate under various environmental conditions, in line with ICH guidelines.[9][10][11][12]

Objective: To evaluate the physical and chemical stability of anhydrous, monohydrate, and trihydrate forms of tribasic potassium phosphate under long-term and accelerated storage conditions.

Materials:

-

Anhydrous Tribasic Potassium Phosphate

-

Tribasic Potassium Phosphate Monohydrate

-

Tribasic Potassium Phosphate Trihydrate

-

Controlled environment stability chambers

-

Appropriate packaging (e.g., sealed, moisture-impermeable containers)

Methodology:

-

Sample Preparation: Package sufficient quantities of each form of tribasic potassium phosphate in the chosen container closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analytical Tests:

-

Appearance: Visual inspection for any changes in color, texture, or for signs of deliquescence.

-

Water Content: Determined by Karl Fischer titration.

-

Assay: A suitable stability-indicating assay method, such as the indirect acid-base titrimetry described by the American Chemical Society (ACS), should be used to quantify the tribasic potassium phosphate content.[13]

-

pH of a 1% solution: To monitor for any changes that may indicate degradation.

-

Powder X-ray Diffraction (PXRD): To detect any changes in the crystal form or phase transitions.

-

References

- 1. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Tripotassium Phosphate or Potassium Phosphate Tribasic Manufacturers [mubychem.com]

- 4. annexechem.com [annexechem.com]

- 5. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. POTASSIUM PHOSPHATE TRIBASIC TRIHYDRATE | 22763-03-7 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Hygroscopy - Wikipedia [en.wikipedia.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 11. database.ich.org [database.ich.org]

- 12. japsonline.com [japsonline.com]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical vs. experimental pKa of tribasic potassium phosphate

An In-depth Technical Guide to the Theoretical and Experimental pKa Values of Tribasic Potassium Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental pKa values of tribasic potassium phosphate (K₃PO₄). As the salt of a triprotic acid, its acid dissociation constants are fundamental to understanding its buffering capacity and behavior in aqueous solutions, which is critical in various scientific and pharmaceutical applications. This document outlines the theoretical basis of its pKa values, details the experimental methodology for their determination, and presents a comparison of the theoretical and experimentally-derived values.

Theoretical Framework: The Dissociation of Phosphoric Acid

The pKa values of tribasic potassium phosphate are fundamentally the pKa values of its conjugate acid, phosphoric acid (H₃PO₄). Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step is characterized by a unique acid dissociation constant (Ka) and its corresponding pKa value (-log(Ka)).

The three dissociation equilibria are as follows:

-

H₃PO₄ + H₂O ⇌ H₃O⁺ + H₂PO₄⁻ with pKa₁

-

H₂PO₄⁻ + H₂O ⇌ H₃O⁺ + HPO₄²⁻ with pKa₂

-

HPO₄²⁻ + H₂O ⇌ H₃O⁺ + PO₄³⁻ with pKa₃

These pKa values represent the pH at which the concentrations of the acid and its conjugate base are equal for each dissociation step. Theoretical pKa values are derived from established chemical principles and have been compiled in various chemical literature.

Logical Relationship of Phosphoric Acid Dissociation

Caption: Stepwise dissociation of phosphoric acid with corresponding pKa values.

Data Presentation: Theoretical vs. Experimental pKa Values

The following table summarizes the commonly cited theoretical pKa values for phosphoric acid at or near 25°C and provides a range for experimentally determined values. It is important to note that experimental values can vary slightly depending on the experimental conditions such as temperature, ionic strength, and the specific methodology used.

| pKa Value | Theoretical Value Range | Representative Experimental Value |

| pKa₁ | 2.0 - 2.2 | 2.15 |

| pKa₂ | 7.1 - 7.2 | 7.20 |

| pKa₃ | 12.0 - 12.4 | 12.32 |

Theoretical values are compiled from various chemical handbooks and literature.[1][2][3] Experimental values are representative of those obtained via potentiometric titration under controlled conditions.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for the experimental determination of pKa values.[4] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (phosphoric acid) and monitoring the resulting change in pH.

Materials and Equipment

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Pipettes

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of phosphoric acid of known concentration (e.g., 0.1 M H₃PO₄)

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10) for calibration

-

Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[5][6]

Detailed Methodology

-

Calibration of the pH Meter : Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) to ensure accurate pH measurements.[5][6]

-

Preparation of the Analyte Solution : Pipette a known volume of the phosphoric acid solution into a beaker. Add a sufficient amount of the inert salt solution to maintain a constant ionic strength throughout the titration.[5][6]

-

Titration Setup : Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stirrer.

-

Titration Procedure :

-

Record the initial pH of the phosphoric acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the volume of the titrant increments to obtain more data points around the equivalence points.

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve for a triprotic acid like phosphoric acid will exhibit three equivalence points, though the third may be difficult to discern in aqueous solutions.

-

The pKa values are determined at the half-equivalence points. The pH at the midpoint of the volume of titrant added between two equivalence points is equal to the pKa for that dissociation step.[7]

-

pKa₁ : The pH at half the volume of titrant required to reach the first equivalence point.

-

pKa₂ : The pH at the volume of titrant halfway between the first and second equivalence points.

-

pKa₃ : The pH at the volume of titrant halfway between the second and third equivalence points.

-

-

Experimental Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Comparison and Conclusion

The experimentally determined pKa values for phosphoric acid are generally in close agreement with the theoretical values. Minor discrepancies can arise from variations in experimental conditions. For instance, temperature fluctuations can influence the dissociation constants. The ionic strength of the solution also plays a role, as higher ion concentrations can affect the activity of the ions in solution, thereby slightly altering the measured pKa values.

References

- 1. lcms.cz [lcms.cz]

- 2. euonym.us [euonym.us]

- 3. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of Tribasic Potassium Phosphate Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribasic potassium phosphate (B84403) (K₃PO₄), particularly its monohydrate form (K₃PO₄·H₂O), is a versatile inorganic base increasingly utilized in organic synthesis. Its application in facilitating a variety of chemical transformations, from cross-coupling reactions to deprotections, often necessitates its use in organic solvent systems. However, a comprehensive understanding of its solubility in these non-aqueous media is critical for reaction optimization, reproducibility, and scale-up. This technical guide addresses the current, often conflicting, state of knowledge regarding the solubility of tribasic potassium phosphate monohydrate in organic solvents and provides a framework for its practical application and empirical determination.

The Solubility Dilemma: A Review of Contradictory Data

A thorough review of chemical literature and supplier data reveals a significant contradiction regarding the solubility of tribasic potassium phosphate in organic solvents. Numerous reputable sources, including chemical databases and safety data sheets, classify it as "insoluble in ethanol" or, more broadly, "insoluble in organic solvents."[1][2][3][4] This classification suggests that its solubility is negligible for most practical purposes.

In stark contrast, the organic synthesis literature frequently describes the successful use of K₃PO₄ as a base in a range of organic solvents, including methanol, dioxane, toluene, and dimethylformamide (DMF).[5][6][7][8][9][10] Some publications even make the broad claim that it is "soluble in organic solvents (both in polar and nonpolar)."[11][12][13] This discrepancy suggests that while the absolute solubility may be low, the salt's dispersibility and surface reactivity are sufficient to effectively catalyze reactions in a heterogeneous mixture. The term "soluble" in this context may be used loosely to indicate that the base is effective in that solvent, rather than indicating true dissolution to a significant concentration.

Given the lack of consensus and the scarcity of reliable quantitative data, empirical determination of solubility in the specific solvent and conditions of interest is strongly recommended.

Quantitative Solubility Data

As highlighted, there is a notable absence of verified, quantitative data for the solubility of tribasic potassium phosphate monohydrate in common organic solvents. The table below reflects this reality and is intended to be populated by the user based on experimental determination.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data not available | Gravimetric |

| Dioxane | 25 | Data not available | Gravimetric |

| Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Gravimetric |

Users are advised to experimentally determine these values using the protocol outlined below.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of tribasic potassium phosphate monohydrate in an organic solvent of interest. This method is robust, reliable, and requires standard laboratory equipment.

Objective: To determine the concentration of a saturated solution of K₃PO₄·H₂O in a given organic solvent at a specified temperature.

Materials:

-

Tribasic potassium phosphate monohydrate (K₃PO₄·H₂O), analytical grade

-

Organic solvent of interest, anhydrous grade

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water or oil bath

-

Syringe with a syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with caps

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the organic solvent (e.g., 50 mL) to a conical flask equipped with a magnetic stir bar.

-

Place the flask in the thermostatically controlled bath set to the desired temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.

-

Gradually add an excess of tribasic potassium phosphate monohydrate to the solvent while stirring. An excess is indicated by the presence of undissolved solid at the bottom of the flask.

-

Stopper the flask to prevent solvent evaporation and continue stirring for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Turn off the stirrer and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 10 mL) into the syringe, ensuring no solid particles are disturbed.

-

Attach the syringe filter and dispense the clear, saturated solution into a pre-weighed glass vial.

-

Immediately cap the vial to prevent evaporation and record the exact volume of the collected sample.

-

-

Gravimetric Analysis:

-

Weigh the capped vial containing the saturated solution to determine the mass of the solution.

-

Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 80-100 °C, depending on the solvent's boiling point).

-

Once the solvent has completely evaporated, continue to dry the vial to a constant mass.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation of Solubility:

-

Mass of the empty vial = M_vial

-

Mass of the vial + saturated solution = M_solution

-

Mass of the vial + dry K₃PO₄·H₂O = M_dry

-

Mass of the dissolved K₃PO₄·H₂O = M_dry - M_vial

-

Volume of the solvent in the sample can be approximated from the mass of the solvent (M_solution - M_dry) and its density at the experimental temperature.

-

Solubility is typically expressed in grams per 100 mL of solvent.

-

Role of Phosphate in Cellular Signaling

While tribasic potassium phosphate is primarily used as an external reagent in organic synthesis, the phosphate ion (Pi) itself is a crucial signaling molecule within biological systems. Extracellular phosphate levels can trigger intracellular signaling cascades that regulate a variety of cellular processes, including gene expression and cell behavior.[14][15][16][17] An increase in extracellular phosphate has been shown to activate pathways such as the Raf/MEK/ERK pathway.[14][15][16] This signaling is often mediated by type III sodium-phosphate (Na+/Pi) cotransporters, which act as sensors for extracellular phosphate levels.[15][16]

Conclusion

The solubility of tribasic potassium phosphate monohydrate in organic solvents is a subject of conflicting reports. While often classified as insoluble, its effective use as a base in various organic reactions suggests that it is sufficiently reactive, likely in a heterogeneous state. For researchers and drug development professionals, it is imperative to move beyond qualitative descriptors and determine the solubility empirically for the specific solvent system and conditions relevant to their work. The provided gravimetric protocol offers a straightforward and reliable method for obtaining this crucial data, enabling more controlled and reproducible synthetic processes. Understanding the dichotomy between the formal classification and practical application of K₃PO₄·H₂O is key to harnessing its full potential in modern organic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. Buy Tripotassium Phosphate at Best Price, Product Details, Chemical Names & Specifications [parichemicals.com]

- 3. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Thermogravimetric Analysis of Potassium Phosphate Tribasic Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of potassium phosphate (B84403) tribasic monohydrate (K₃PO₄·H₂O). This document details the expected thermal behavior, provides standardized experimental protocols, and presents data in a clear, accessible format to support research and development in pharmaceuticals and materials science.

Introduction to Thermogravimetric Analysis and Potassium Phosphate Tribasic Monohydrate

Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as it is heated over time. This method is particularly useful for characterizing hydrated compounds, such as this compound, by determining the temperature at which the water of hydration is lost.

Potassium phosphate tribasic (K₃PO₄) is a water-soluble salt used in various applications, including as a food additive, a buffering agent, and in chemical synthesis. In its monohydrate form, one molecule of water is incorporated into the crystal structure for each unit of K₃PO₄. Understanding the thermal stability and dehydration characteristics of this compound is crucial for its proper handling, storage, and application, particularly in processes where temperature is a critical parameter.

Theoretical Mass Loss

The thermal decomposition of this compound primarily involves the loss of its water of hydration. The theoretical percentage mass loss can be calculated based on the molecular weights of water (H₂O) and the anhydrous potassium phosphate tribasic (K₃PO₄).

The molecular weight of K₃PO₄·H₂O is approximately 230.28 g/mol , and the molecular weight of water is approximately 18.015 g/mol .

Theoretical Mass Loss (%) = (Molecular Weight of H₂O / Molecular Weight of K₃PO₄·H₂O) x 100

Theoretical Mass Loss (%) = (18.015 / 230.28) x 100 ≈ 7.82%

This calculated value represents the expected mass loss when the single water molecule is removed upon heating. Commercial specifications for this compound often indicate a "loss on ignition" at high temperatures (e.g., ≤13% at 800°C), which accounts for the loss of the water of hydration and potentially other volatile impurities.[1][2]

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for conducting the thermogravimetric analysis of a hydrated salt like this compound. Actual parameters may be adjusted based on the specific instrumentation and analytical goals.

Objective: To determine the temperature of dehydration and the corresponding mass loss of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is crystalline and appears homogenous.[1]

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

TGA Parameters:

-

Temperature Range: Ambient (e.g., 25°C) to a temperature sufficient to ensure complete dehydration and observe any further decomposition (e.g., 300°C - 800°C).

-

Heating Rate: A linear heating rate of 10°C/min is common for initial surveys. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is typically used to prevent oxidative side reactions.

Procedure:

-

Tare the TGA balance with the empty sample pan.

-

Place the weighed sample pan into the TGA furnace.

-

Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Initiate the heating program according to the specified parameters.

-

Record the mass of the sample as a function of temperature.

Data Analysis:

-

Plot the sample mass (or percentage mass) as a function of temperature to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rate.

-

Determine the onset and end temperatures of the mass loss step corresponding to dehydration.

-

Calculate the percentage mass loss for the dehydration step and compare it with the theoretical value.

Expected Thermogravimetric Behavior and Data

The TGA curve of this compound is expected to show a distinct mass loss corresponding to the removal of the water of hydration.

Table 1: Summary of Expected TGA Data for this compound

| Parameter | Expected Value/Range | Notes |

| Dehydration Onset Temperature | Typically above 100°C | The exact temperature can vary with heating rate and sample characteristics. |

| Dehydration End Temperature | Expected to be complete by ~200-300°C | The process occurs over a temperature range. |

| Theoretical Mass Loss (Water) | ~7.82% | Corresponds to the loss of one molecule of water. |

| Observed Mass Loss (Dehydration) | Close to 7.82% | Experimental values should be consistent with the theoretical calculation for a pure sample. |

| Further Decomposition | Stable up to high temperatures | Anhydrous K₃PO₄ is thermally stable. The "loss on ignition" value of ≤13% at 800°C suggests minimal further decomposition of the pure substance.[1][2] |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Dehydration Process

The logical relationship of the thermal decomposition of this compound is depicted below.

Conclusion

The thermogravimetric analysis of this compound is a straightforward method to confirm its hydration state and assess its thermal stability. The primary thermal event is the dehydration, which is expected to result in a mass loss of approximately 7.82%. The anhydrous form is generally stable at higher temperatures. The experimental protocol and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling them to ensure its quality and predict its behavior in various thermal processes.

References

Spectroscopic Profile of Potassium Phosphate Monohydrate (K₃PO₄·H₂O): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O), with a specific focus on Infrared (IR) and Raman spectroscopy. The information presented herein is a synthesis of data from various spectroscopic studies on phosphate-containing compounds and crystalline hydrates, compiled to serve as a representative reference for researchers in the absence of a singular, comprehensive study on this specific hydrated salt.

Introduction

Potassium phosphate monohydrate is a hydrated inorganic salt with significant applications in various fields, including as a component in buffer solutions, a food additive, and in pharmaceutical formulations. A thorough understanding of its vibrational properties through IR and Raman spectroscopy is crucial for quality control, stability testing, and for elucidating its interactions in complex matrices. This guide offers a summary of the expected vibrational modes, general experimental protocols for their measurement, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The vibrational spectrum of solid K₃PO₄·H₂O is characterized by the internal modes of the phosphate (PO₄³⁻) anion and the vibrational modes of the water of hydration (H₂O). The tetrahedral phosphate ion (T_d symmetry) has four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄). In the crystalline environment of K₃PO₄·H₂O, the site symmetry of the PO₄³⁻ ion is expected to be lower than T_d, which may lead to the lifting of degeneracies and the appearance of additional bands in the spectra. The water molecule exhibits symmetric stretching, antisymmetric stretching, and bending modes. Additionally, librational modes (rocking, wagging, and twisting) of the coordinated water molecule are expected at lower frequencies.

The following table summarizes the expected vibrational frequencies and their assignments based on data from related phosphate compounds and crystalline hydrates.

| Vibrational Mode | Assignment | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| ν(O-H) | Water Symmetric & Antisymmetric Stretching | ~3500 - 3000 (Broad) | ~3500 - 3000 (Broad) |

| δ(H-O-H) | Water Bending | ~1650 | ~1650 |

| ν₃(PO₄³⁻) | P-O Antisymmetric Stretching | ~1000 - 1100 | ~1000 - 1100 |

| ν₁(PO₄³⁻) | P-O Symmetric Stretching | Inactive in T_d, weak if active | ~940 |

| Librational Modes (H₂O) | Rocking, Wagging, Twisting | ~800 - 400 | ~800 - 400 |

| ν₄(PO₄³⁻) | O-P-O Antisymmetric Bending | ~560 | ~560 |

| ν₂(PO₄³⁻) | O-P-O Symmetric Bending | ~420 | ~420 |

Note: The exact positions and intensities of the bands can be influenced by factors such as crystal packing, hydrogen bonding, and sample preparation.

Experimental Protocols

Detailed experimental protocols for acquiring high-quality IR and Raman spectra of solid K₃PO₄·H₂O are crucial for reliable and reproducible results. The following are generalized methodologies based on standard practices for solid-state vibrational spectroscopy.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of finely ground K₃PO₄·H₂O (typically 1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (approx. 200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. This method is widely used for transmission IR spectroscopy.

-

Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is ensured by applying pressure. This technique is often preferred for its minimal sample preparation and ease of use.

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The spectral range is generally scanned from 4000 to 400 cm⁻¹.

-

A background spectrum (of the empty sample compartment for KBr pellets or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

A sufficient number of scans (e.g., 32 or 64) are co-added to achieve an adequate signal-to-noise ratio.

-

The spectral resolution is typically set to 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation:

-

The solid sample is typically placed in a glass capillary tube or on a microscope slide.

-

For micro-Raman analysis, a small amount of the powder can be placed on a suitable substrate.

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm) is used. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

The laser is focused onto the sample, and the scattered light is collected.

-

A notch or edge filter is used to remove the strong Rayleigh scattered light.

-

The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera).

-

The spectral range of interest, covering the phosphate and water vibrational modes, is scanned.

-

The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid compound like K₃PO₄·H₂O.

Conclusion

Methodological & Application

Protocol for Preparing a Stock Solution of Potassium Phosphate Tribasic (K₃PO₄)

Application Note:

This document provides a detailed protocol for the preparation of a stock solution of potassium phosphate (B84403) tribasic (K₃PO₄). This strong alkaline salt is a versatile reagent with a high buffering capacity, widely utilized in molecular biology, biochemistry, and drug development.[1][2][3] Applications include its use as a component in lysis buffers, as a reagent in organic synthesis, and as an emulsifier and stabilizer in various formulations.[1][3][4][5] Due to its hygroscopic nature and strongly alkaline properties in solution, proper handling and safety precautions are critical.[4][5][6] A 1% aqueous solution of tripotassium phosphate has a pH of approximately 11.8.[7]

Physicochemical Data and Properties

A clear understanding of the properties of potassium phosphate tribasic is essential for accurate stock solution preparation and safe handling.

| Property | Value | References |

| Chemical Formula | K₃PO₄ | [4][7] |

| Molecular Weight | 212.27 g/mol (anhydrous) | [7] |

| Appearance | White, odorless, hygroscopic crystalline powder or granules. | [2][4][5] |

| Solubility in Water | Highly soluble; 90 g/100 mL at 20°C.[1][7] | [1][4][7][8] |

| pH of 1% Solution | 11.5 - 12.3 | [5][7] |

| Density | 2.564 g/cm³ at 17°C | [1][7] |

| Melting Point | 1,380 °C | [1][7] |

| Incompatibility | Strong acids, aluminum, strong oxidizing agents, moisture.[1][3][9] | [1][3][9] |

Safety Precautions and Handling

Potassium phosphate tribasic can cause irritation to the eyes, skin, and respiratory tract.[6][9] Adherence to safety guidelines is mandatory.

| Precaution | Description | References |

| Personal Protective Equipment (PPE) | Wear chemical splash goggles, impervious gloves, and appropriate protective clothing.[6][9][10] | [6][9][10] |

| Ventilation | Use in a well-ventilated area or with adequate engineering controls such as a fume hood.[6][9] | [6][9] |

| Handling | Avoid breathing dust.[6][10] Wash hands thoroughly after handling.[9][10] Prevent contact with eyes, skin, and clothing.[9] | [6][9][10] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[6][9] The material is hygroscopic.[3][4] | [3][4][6][9] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9] | [6][9] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[9] | [9] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9] | [6][9] |

| First Aid (Ingestion) | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9] | [9] |

Experimental Protocol: Preparation of a 1 M K₃PO₄ Stock Solution

This protocol details the preparation of 1 liter of a 1 M potassium phosphate tribasic stock solution.

Materials:

-

Potassium phosphate tribasic (K₃PO₄), anhydrous

-

Deionized or distilled water

-

1 L volumetric flask

-

Beaker (appropriate size)

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Spatula

-

Analytical balance

-

Funnel

-

Appropriate sterile storage bottle

Procedure:

-

Calculate the Required Mass:

-

To prepare a 1 M solution, the molecular weight (MW) in grams is dissolved in 1 L of solvent.

-

MW of K₃PO₄ = 212.27 g/mol .

-

Therefore, 212.27 g of K₃PO₄ is needed for 1 L of a 1 M solution.

-

-

Weigh the K₃PO₄:

-

Place a weighing boat on the analytical balance and tare.

-

Carefully weigh out 212.27 g of anhydrous K₃PO₄.

-

-

Dissolve the K₃PO₄:

-

Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the weighed K₃PO₄ to the water. The dissolution may be exothermic, causing the solution to heat up.

-

Continue stirring until the K₃PO₄ is completely dissolved. The solution should be clear and colorless.[8]

-

-

Final Volume Adjustment:

-

Once the K₃PO₄ is fully dissolved and the solution has cooled to room temperature, carefully transfer it to a 1 L volumetric flask using a funnel.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Mixing and Storage:

Workflow Diagram

References

- 1. Potassium phosphate tribasic | 7778-53-2 [chemicalbook.com]

- 2. Potassium Phosphate Tribasic: Diverse Applications, Preparation Method and Side Effects_Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. annexechem.com [annexechem.com]

- 5. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. Tripotassium phosphate - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Potassium Phosphate Tribasic Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application Notes and Protocols for Potassium Phosphate Tribasic (K₃PO₄) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phosphate (B84403) tribasic (K₃PO₄) is an inorganic salt that has emerged as a versatile and indispensable reagent in modern organic synthesis.[1][2] While often classified as a strong base, its utility extends beyond simple proton abstraction, playing a crucial role as a catalyst or promoter in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] Its low cost, non-toxic nature, and favorable solubility profile in some organic solvents make it an attractive alternative to other inorganic and organic bases.[2] This document provides detailed application notes and protocols for the use of K₃PO₄ in several key organic transformations, supported by quantitative data and mechanistic diagrams.

Key Applications of Potassium Phosphate Tribasic

Tripotassium phosphate is a versatile base employed in a multitude of palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules.[3] Its applications also extend to other significant organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

K₃PO₄ is a frequently employed base in several seminal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5][6] In these catalytic cycles, the base is essential for the activation of one of the coupling partners and for neutralizing the acid generated during the reaction.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions using K₃PO₄